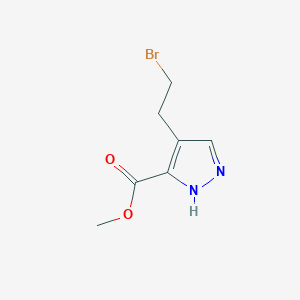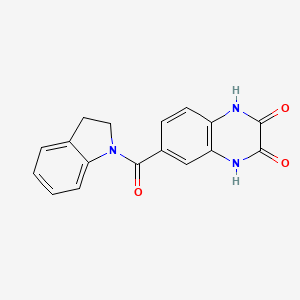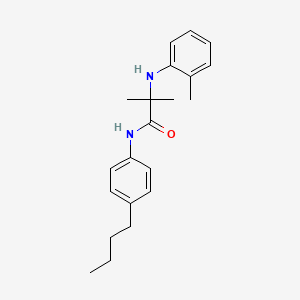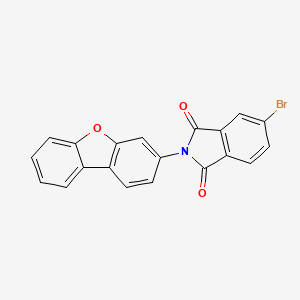![molecular formula C15H15ClOS2Sn B14143073 Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane CAS No. 89154-79-0](/img/structure/B14143073.png)
Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane is an organotin compound characterized by the presence of a tin atom bonded to two phenyl groups, a chloro group, and an ethoxycarbonothioylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane typically involves the reaction of diphenyltin dichloride with ethoxycarbonothioylsulfanyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
Ph2SnCl2+ClC(O)SEt→Ph2SnCl(C(O)SEt)+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or distillation may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced species.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane involves its interaction with molecular targets such as enzymes or cellular components. The compound may exert its effects through the formation of covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The pathways involved may include oxidative stress or disruption of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Diphenyltin dichloride: Similar structure but lacks the ethoxycarbonothioylsulfanyl group.
Ethoxycarbonothioylsulfanyl chloride: Contains the ethoxycarbonothioylsulfanyl group but lacks the tin atom.
Triphenyltin chloride: Contains three phenyl groups bonded to tin, differing in the number of phenyl groups and the presence of the chloro group.
Uniqueness
Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane is unique due to its combination of a tin atom bonded to both phenyl groups and an ethoxycarbonothioylsulfanyl group
Properties
CAS No. |
89154-79-0 |
|---|---|
Molecular Formula |
C15H15ClOS2Sn |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
O-ethyl [chloro(diphenyl)stannyl]sulfanylmethanethioate |
InChI |
InChI=1S/2C6H5.C3H6OS2.ClH.Sn/c2*1-2-4-6-5-3-1;1-2-4-3(5)6;;/h2*1-5H;2H2,1H3,(H,5,6);1H;/q;;;;+2/p-2 |
InChI Key |
UYMPAJDCCFQTSP-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dichloro-1-[2-(3-methylphenoxy)ethyl]imidazole](/img/structure/B14142992.png)
![2-(7-methyl-2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14143000.png)


![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)

![N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide](/img/structure/B14143023.png)



![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)
![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)


